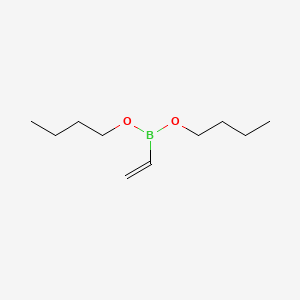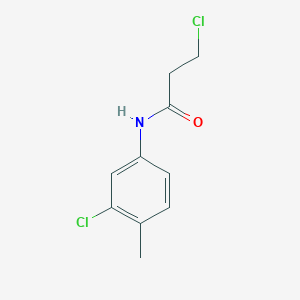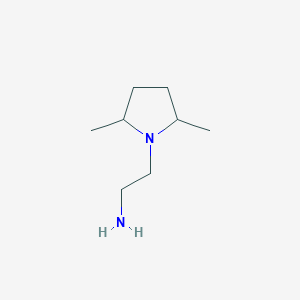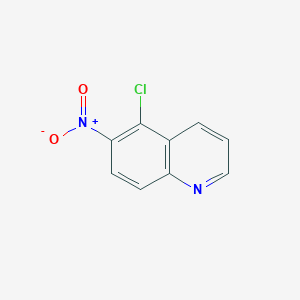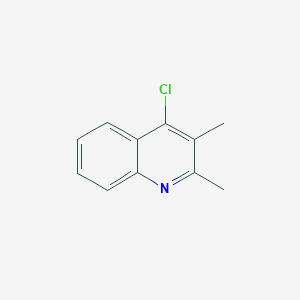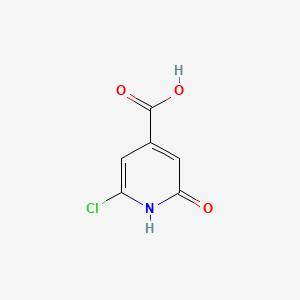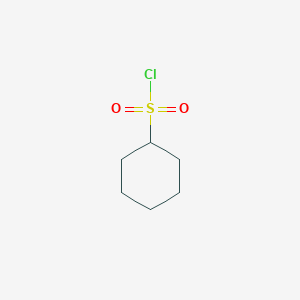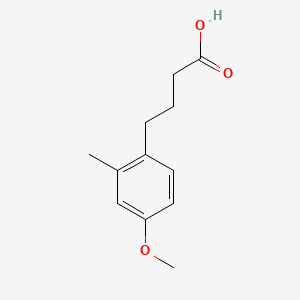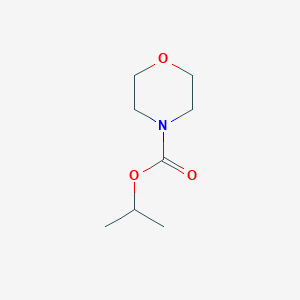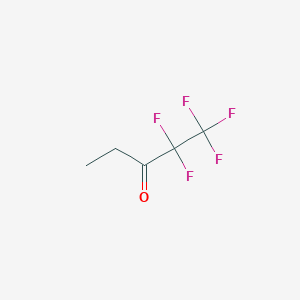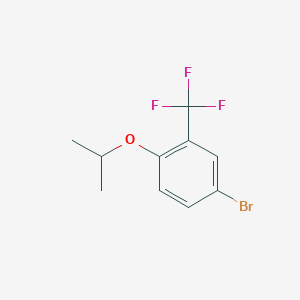
5-Bromo-2-isopropoxybenzotrifluoride
Übersicht
Beschreibung
5-Bromo-2-isopropoxybenzotrifluoride is a chemical compound with the CAS Number: 914635-70-4 and a molecular weight of 283.09 . Its IUPAC name is 1-bromo-4-isopropoxy-2-(trifluoromethyl)benzene .
Synthesis Analysis
While specific synthesis routes for 5-Bromo-2-isopropoxybenzotrifluoride were not found, a related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been synthesized effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Physical And Chemical Properties Analysis
5-Bromo-2-isopropoxybenzotrifluoride is stored at a temperature of 2-8°C . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Application in Medicinal Chemistry
- Specific Scientific Field : Medicinal Chemistry .
- Summary of the Application : “5-Bromo-2-isopropoxybenzotrifluoride” is used in the synthesis of 5-bromo-2-aryl benzimidazole derivatives, which are evaluated as potential inhibitors of the α-glucosidase enzyme .
- Methods of Application or Experimental Procedures : The synthesis of 5-bromo-2-aryl benzimidazole derivatives was carried out and all the synthetic compounds were characterized by different spectroscopic techniques EIMS, HRMS, 1 H-NMR, and 13 C-NMR . Molecular docking was also performed on the selected compounds having varying substitution pattern in order to understand the molecular interaction of molecules with the active site of the enzyme .
- Results or Outcomes : Twenty-three compounds out of twenty-five showed excellent to moderate activity in the range of IC 50 = 12.4–103.2 μM . Inhibitory results were compared with the standard drug acarbose (IC 50 = 38.25 ± 0.12 μM) . Compounds 1 (IC 50 = 37.82 ± 0.08 μM), 9 (IC 50 = 37.76 ± 0.05 μM), 12 (IC 50 = 24.96 ± 0.09 μM), 16 (IC 50 = 21.15 ± 0.08 μM) and 17 (IC 50 = 8.34 ± 0.02 μM) showed excellent inhibition as compared to standard drug acarbose (IC 50 = 38.25 ± 0.12 μM) . Especially, 17 (IC 50 = 8.34 ± 0.02 μM) was found to be five-fold more active than the standard .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-1-propan-2-yloxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O/c1-6(2)15-9-4-3-7(11)5-8(9)10(12,13)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWQSCRGWLFFLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-isopropoxybenzotrifluoride | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

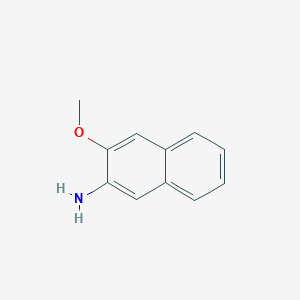
![{4-[2-(Diethylamino)ethoxy]phenyl}methanamine](/img/structure/B1346345.png)
![1H-Imidazo[4,5-c]pyridin-4-ol](/img/structure/B1346347.png)
